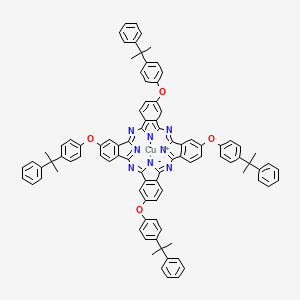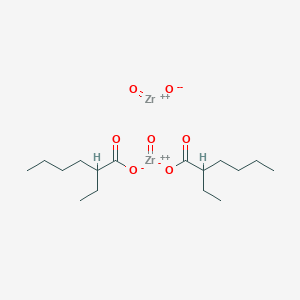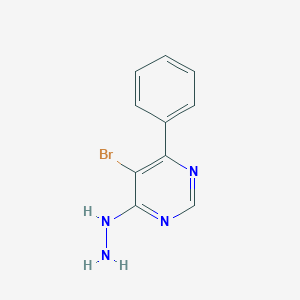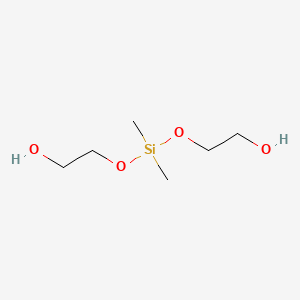
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furobenzodioxin ring system, which is fused with a carboxylic acid ester and a morpholinoethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzodioxin ring system, esterification of the carboxylic acid, and introduction of the morpholinoethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid: Lacks the morpholinoethyl ester group, resulting in different chemical and biological properties.
2-Morpholinoethyl ester derivatives: Compounds with similar ester groups but different ring systems, leading to variations in reactivity and applications.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride stands out due to its unique combination of a furobenzodioxin ring system and a morpholinoethyl ester group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35685-94-0 |
|---|---|
Molecular Formula |
C17H18ClNO6 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-morpholin-4-ium-4-ylethyl furo[2,3-g][1,4]benzodioxine-7-carboxylate;chloride |
InChI |
InChI=1S/C17H17NO6.ClH/c19-17(23-6-3-18-1-4-20-5-2-18)16-10-12-9-14-15(11-13(12)24-16)22-8-7-21-14;/h7-11H,1-6H2;1H |
InChI Key |
KZVINWURWPMURA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCOC(=O)C2=CC3=CC4=C(C=C3O2)OC=CO4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
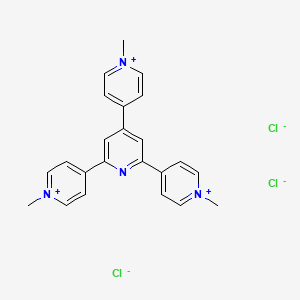
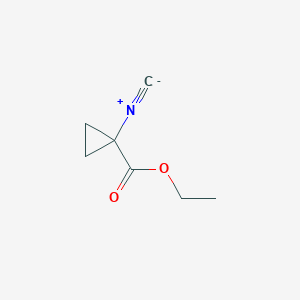
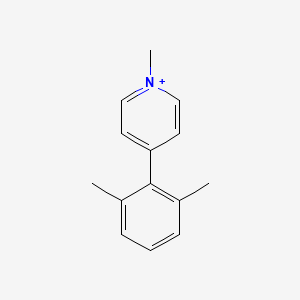
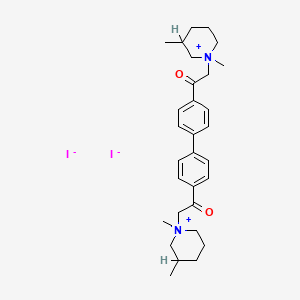
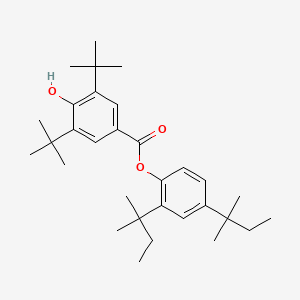

![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
